molecular formula C22H27N3O5S B2711156 methyl N-[4-({3-[benzyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate CAS No. 325702-27-0

methyl N-[4-({3-[benzyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate

Cat. No. B2711156
CAS RN: 325702-27-0
M. Wt: 445.53
InChI Key: JRLXOMNQGDEEBN-UHFFFAOYSA-N
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Description

Methyl N-[4-({3-[benzyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
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Scientific Research Applications

Piperidine Synthesis and Functionalization

Piperidine structures are synthesized through oxidative carbon–hydrogen bond functionalizations of enamides, with reactions proceeding nearly instantaneously at room temperature. This method is applicable for N-vinyl amides, carbamates, and sulfonamides containing pendent π-nucleophiles, highlighting a route for efficient and stereocontrolled synthesis of piperidine structures (Brizgys et al., 2012).

Antimicrobial Applications

Compounds similar in structure or synthesis pathway to methyl N-[4-({3-[benzyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate have been evaluated for their antimicrobial properties. For instance, new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole with sulfonamide groups exhibit significant antimicrobial activity, indicating potential applications in combating microbial infections (El‐Emary et al., 2002).

Catalysis and Chemical Transformations

The compound's structural motifs are involved in catalytic processes, such as Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which is efficient for forming piperidine derivatives. These processes demonstrate the compound's utility in facilitating chemical transformations with high efficiency and selectivity (Zhang et al., 2006).

Synthesis of Heterocyclic Compounds

Derivatives of methyl N-[4-({3-[benzyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate are pivotal in the synthesis of carbamate derivatives of coumarin and chromene, showcasing the compound's versatility in creating a diverse array of heterocyclic compounds with potential pharmacological activities (Velikorodov & Imasheva, 2008).

Enzymatic Activity and Metabolic Studies

Research on compounds structurally related to methyl N-[4-({3-[benzyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate has led to insights into the oxidative metabolism of novel antidepressants, revealing the involvement of specific cytochrome P450 enzymes. Such studies underscore the importance of these compounds in understanding drug metabolism and designing drugs with favorable pharmacokinetic profiles (Hvenegaard et al., 2012).

properties

IUPAC Name

methyl N-[4-[3-[benzyl(methyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-24(15-17-7-4-3-5-8-17)21(26)18-9-6-14-25(16-18)31(28,29)20-12-10-19(11-13-20)23-22(27)30-2/h3-5,7-8,10-13,18H,6,9,14-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLXOMNQGDEEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[4-({3-[benzyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate

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